![molecular formula C20H21N7O2 B5512627 N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)
N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that have been studied for their potential in addressing various biochemical and medicinal challenges. Its structural complexity and functional groups suggest it could be a candidate for further exploration in fields such as drug discovery, particularly for its interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical structures to the final compound through a series of reactions including amide formation, aromatic substitution, and piperazine incorporation. For instance, Srinivasarao et al. (2020) detailed the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, showcasing the complexity of synthesizing compounds with bioactive potential (Srinivasarao et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their bioactivity. X-ray crystallography and molecular docking studies, as discussed by various researchers, reveal the importance of the molecular conformation and the interactions with biological targets. For example, the molecular interaction studies of antagonist compounds with the CB1 cannabinoid receptor by Shim et al. (2002) provide insight into how structural features can influence biological activity (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactivity, including electrophilic amination and reactions with amino acids, forms the basis for synthesizing a wide range of derivatives with potential pharmacological applications. Hannachi et al. (2004) explored electrophilic amination of amino acids with N-Boc-oxaziridines, highlighting methods to create diverse chemical structures with significant bioactivity (Hannachi et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are critical for the compound's application in drug formulation and delivery. Studies on related compounds provide valuable insights into how structural modifications can affect these properties, enhancing their applicability in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions and interaction with biological molecules, determine the compound's potential as a therapeutic agent. Research on similar compounds, such as those explored by Saeed et al. (2020), sheds light on the antipyrine derivatives' intermolecular interactions, guiding the development of compounds with tailored biological activities (Saeed et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19(15-21-20(29)16-5-2-1-3-6-16)26-13-11-25(12-14-26)17-7-8-18(24-23-17)27-10-4-9-22-27/h1-10H,11-15H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDXJQVBRWRESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.